Triciribine phosphate (sodium)

Description

Historical Trajectory of Triciribine (B1683860) Research

The story of triciribine began in 1971 with its initial synthesis. wikipedia.org Subsequent research uncovered its potential as an anticancer agent, leading to the development of its phosphate (B84403) ester, triciribine phosphate, which offered improved solubility. wikipedia.org Throughout the 1980s and 1990s, triciribine phosphate underwent clinical trials. However, these early studies were largely unsuccessful, with the compound showing limited efficacy and notable toxicity. wikipedia.org

A pivotal shift in the research trajectory of triciribine occurred in the early 2000s. Researchers established that triciribine could be effective against tumors exhibiting hyperactivated AKT, a key protein in cellular signaling pathways. wikipedia.org This discovery revitalized interest in the compound, not as a general cytotoxic agent, but as a targeted inhibitor. By 2010, a more precise understanding of its mechanism had been elucidated, revealing that it binds to the PH domain of AKT, which in turn blocks its recruitment to the cell membrane and inhibits its phosphorylation. wikipedia.org

Triciribine also has a history in antiviral research. It has demonstrated broad antiretroviral activity against various isolates of the human immunodeficiency virus (HIV) and simian immunodeficiency virus. nih.gov This antiviral action is distinct from many other antiviral drugs as it does not inhibit viral enzymes like reverse transcriptase, integrase, or protease. nih.gov Similar to its anticancer activity, the antiviral properties of triciribine require its intracellular phosphorylation to triciribine phosphate. nih.gov

Contemporary Significance of Triciribine Phosphate as a Research Probe

In modern academic research, triciribine phosphate is highly valued as a selective inhibitor of the AKT signaling pathway. nih.gov AKT, also known as protein kinase B, is a serine/threonine protein kinase that plays a crucial role in cell proliferation, survival, and growth. wikipedia.org The pathway is often dysregulated in various cancers, making it a prime target for investigation. nih.gov

Triciribine phosphate's utility as a research probe stems from its specific mechanism of action. It inhibits the phosphorylation and signaling of all three isoforms of AKT (AKT1, AKT2, and AKT3). wikipedia.org This inhibition is not direct, but rather a consequence of preventing AKT's translocation to the plasma membrane. researchgate.net This specificity allows researchers to dissect the role of AKT signaling in various cellular processes. Notably, triciribine does not inhibit the direct upstream activators of AKT, such as PI3K and PDK1, nor does it affect a range of other signaling pathways, further highlighting its specificity. wikipedia.org

In cancer research, triciribine is used to study tumors with activated AKT. nih.gov Research has explored its effects in various cancer cell lines, including breast, ovarian, and pancreatic cancer. wikipedia.orgiiarjournals.org For instance, studies have shown that triciribine can enhance the activity of other chemotherapeutic agents like gemcitabine (B846) in pancreatic cancer cells. iiarjournals.org

Beyond cancer, triciribine has been used to investigate neuronal excitability. Studies have shown that inhibiting AKT with triciribine can increase the firing frequency of primary hippocampal neurons. researchgate.net In virology, its unique mechanism of action against HIV-1 continues to be a subject of study, particularly its interaction with the viral accessory protein Nef. nih.gov

Conceptual Framework and Research Paradigms for Triciribine Phosphate Investigations

The primary conceptual framework for triciribine phosphate research revolves around its role as an inhibitor of the PI3K/AKT signaling pathway. This pathway is a central regulator of numerous cellular functions, and its dysregulation is a hallmark of many diseases. Triciribine phosphate serves as a tool to probe the consequences of inhibiting this pathway at the level of AKT.

Research paradigms utilizing triciribine phosphate include:

Investigating Chemoresistance: A significant area of research is the role of AKT in chemoresistance. By overexpressing or activating AKT, cancer cells can become resistant to standard therapies. Triciribine is used in these models to determine if inhibiting AKT can restore sensitivity to other anticancer drugs. iiarjournals.orgoncotarget.com

Dissecting Cell Survival and Apoptosis: The AKT pathway is a critical survival pathway that inhibits apoptosis (programmed cell death). Triciribine is employed to study the downstream effects of AKT inhibition on apoptotic machinery, such as the Bcl-2 family of proteins. cancer.gov

Understanding Viral Pathogenesis: In the context of virology, particularly HIV research, triciribine is used to explore the virus's reliance on host cell signaling pathways for replication and survival. Its ability to inhibit HIV-1 through a mechanism independent of direct viral enzyme inhibition opens up avenues to study novel antiviral strategies. nih.gov

Probing Neuronal Signaling: The use of triciribine in neuroscience research helps to elucidate the role of AKT in regulating neuronal function, such as synaptic plasticity and excitability. researchgate.net

Detailed Research Findings

Triciribine Phosphate's Role in AKT Inhibition and Cancer Research

| Research Area | Key Findings | References |

|---|---|---|

| Mechanism of Action | Binds to the PH domain of AKT, blocking its recruitment to the plasma membrane and subsequent phosphorylation. | wikipedia.orgresearchgate.net |

| Specificity | Inhibits all three isoforms of AKT (AKT1, AKT2, AKT3) without inhibiting upstream activators like PI3K and PDK1. | wikipedia.org |

| Pancreatic Cancer | Enhances the activity of gemcitabine and synergistically inhibits pancreatic cancer cell growth and induces apoptosis. | iiarjournals.org |

| Breast Cancer | Investigated for its potential to overcome chemoresistance. | oncotarget.com |

Triciribine Phosphate in Virology and Neuroscience Research

| Research Area | Key Findings | References |

|---|---|---|

| HIV-1 Inhibition | Exhibits broad antiretroviral activity by a unique mechanism not involving the inhibition of viral enzymes. The viral accessory protein Nef is implicated. | nih.gov |

| Neuronal Excitability | Increases the maximum number of action potentials and firing frequency of primary hippocampal neurons. | researchgate.net |

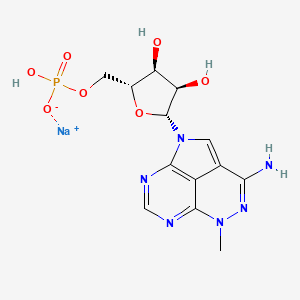

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H16N6NaO7P |

|---|---|

Molecular Weight |

422.27 g/mol |

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C13H17N6O7P.Na/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24;/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24);/q;+1/p-1/t6-,8-,9-,13-;/m1./s1 |

InChI Key |

ITOFBRQKZOZIJB-DOKXERMVSA-M |

Isomeric SMILES |

CN1C2=NC=NC3=C2C(=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)[O-])O)O)C(=N1)N.[Na+] |

Canonical SMILES |

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)[O-])O)O)C(=N1)N.[Na+] |

Origin of Product |

United States |

Molecular Mechanisms of Action of Triciribine Phosphate

Prodrug Activation and Intracellular Metabolism

Triciribine (B1683860) phosphate (B84403) is administered as a water-soluble prodrug to facilitate clinical use. nih.gov However, its journey to becoming an active inhibitor involves crucial metabolic conversions both outside and inside the target cell.

Adenosine (B11128) Kinase-Mediated Phosphorylation of Triciribine to Triciribine Phosphate

The ultimate activation step for triciribine's activity is its phosphorylation to triciribine phosphate (TCN-P), a reaction catalyzed by the intracellular enzyme adenosine kinase (AK). nih.gov Once triciribine crosses the cell membrane, it serves as a substrate for AK, which converts it into its 5'-monophosphate form. nih.goviiarjournals.org This phosphorylation is essential for its inhibitory function. nih.gov

Studies have demonstrated the critical role of adenosine kinase in the bioactivation of triciribine. In cell lines deficient in adenosine kinase, the efficacy of both triciribine and triciribine phosphate is dramatically reduced, with a more than 5000-fold decrease in growth inhibition observed in L1210/T, an adenosine kinase-deficient subline. nih.govresearchgate.net Furthermore, the use of adenosine kinase inhibitors, such as 5-iodotubercidin, significantly curtails the activity of triciribine, providing further evidence for the necessity of this phosphorylation step. nih.govnih.govresearchgate.net The intracellular concentration of the resulting triciribine phosphate can reach significant levels, as demonstrated in CEM cells where incubation with triciribine led to substantial intracellular accumulation of TCN-P. nih.gov

Extracellular Dephosphorylation and Cellular Permeability of Triciribine

While triciribine phosphate is the administered agent, it is generally impermeable to the cell membrane. researchgate.net For the compound to exert its intracellular effect, it must first be converted to its nucleoside form, triciribine. This process occurs extracellularly, where phosphatases present in serum and on the surface of cells hydrolyze triciribine phosphate, removing the phosphate group. nih.govresearchgate.net

This dephosphorylation yields triciribine, a cell-permeable tricyclic nucleoside. researchgate.netwikipedia.orgmedkoo.com As a nucleoside, triciribine can then traverse the plasma membrane to enter the cell's cytoplasm. researchgate.net This requirement for extracellular dephosphorylation followed by intracellular re-phosphorylation was clearly shown in studies with human erythrocytes, which lack ectophosphatases. These cells could readily form intracellular TCN-P from triciribine but not from extracellularly administered TCN-P. nih.gov

Primary Target Engagement: Akt/Protein Kinase B Pathway Inhibition

The principal molecular target of triciribine phosphate is the serine/threonine kinase Akt, also known as Protein Kinase B. iiarjournals.orgwikipedia.orgmedkoo.com Akt is a central node in a signaling pathway that is crucial for regulating cell proliferation, survival, and metabolism. wikipedia.orgresearchgate.net Triciribine phosphate inhibits all three isoforms of Akt (Akt1, Akt2, and Akt3). wikipedia.orgmedkoo.com

Selective Binding to the Pleckstrin Homology (PH) Domain of Akt Isoforms (Akt1, Akt2, Akt3)

Triciribine phosphate does not directly inhibit the catalytic kinase domain of Akt. nih.gov Instead, its mechanism of action involves binding to a regulatory domain known as the Pleckstrin Homology (PH) domain. wikipedia.orgcaymanchem.com This binding has been demonstrated to be the key interaction through which triciribine phosphate exerts its inhibitory effects on the Akt pathway. caymanchem.com The interaction is specific to the PH domain of all three Akt isoforms, preventing the protein from localizing correctly within the cell. wikipedia.orgcaymanchem.comglpbio.com

Disruption of Akt Membrane Recruitment and Subsequent Phosphorylation at Threonine 308/Serine 473

The binding of triciribine phosphate to the Akt PH domain physically obstructs the recruitment of Akt to the plasma membrane. wikipedia.orgcaymanchem.com This membrane translocation is a critical prerequisite for Akt activation. Normally, upon upstream signaling (e.g., through PI3K), Akt is recruited to the membrane where it can be phosphorylated by its activating kinases, PDK1 and PDK2 (also known as mTORC2). wikipedia.org

By preventing this membrane localization, triciribine phosphate effectively blocks the subsequent phosphorylation of Akt at two key residues: Threonine 308 (in the activation loop) and Serine 473 (in the hydrophobic motif). iiarjournals.orgwikipedia.orgnih.gov Full activation of Akt is dependent on the phosphorylation of both of these sites. iiarjournals.orgwikipedia.org Consequently, by inhibiting this process, triciribine phosphate keeps Akt in an inactive state, thereby shutting down its downstream signaling. wikipedia.orgmedkoo.com

| Step | Description | Key Molecules Involved | Outcome |

|---|---|---|---|

| Binding | Triciribine phosphate selectively binds to the Pleckstrin Homology (PH) domain of Akt. | Triciribine Phosphate, Akt (Isoforms 1, 2, 3) | Conformational change or steric hindrance. |

| Recruitment Disruption | The binding event prevents Akt from translocating to the plasma membrane. | Akt, Plasma Membrane | Akt remains in the cytoplasm. |

| Phosphorylation Inhibition | As Akt is not at the membrane, it cannot be phosphorylated by its upstream kinases (PDK1, PDK2/mTORC2). | Akt, PDK1, PDK2, Threonine 308, Serine 473 | Akt remains in its inactive, unphosphorylated state. |

Specificity Profile Against Other Kinases and Signaling Pathways

A key feature of triciribine's mechanism is its high selectivity for the Akt pathway. plos.org Research has shown that triciribine does not inhibit the direct upstream activators of Akt, such as PI3-Kinase (PI3K) and PDK1. wikipedia.org Furthermore, its inhibitory activity does not extend to a range of other major signaling kinases.

| Kinase/Pathway | Effect of Triciribine | Reference |

|---|---|---|

| Akt (all isoforms) | Inhibited | wikipedia.orgmedkoo.com |

| PI3-Kinase (PI3K) | Not Inhibited | wikipedia.org |

| PDK1 | Not Inhibited | wikipedia.org |

| Protein Kinase C (PKC) | Not Inhibited | wikipedia.orgsigmaaldrich.com |

| Protein Kinase A (PKA) | Not Inhibited | wikipedia.orgsigmaaldrich.com |

| ERK1/2 (MAPK) | Not Inhibited | wikipedia.orgsigmaaldrich.com |

| p38 MAP Kinase | Not Inhibited | sigmaaldrich.comresearchgate.net |

| STAT3 | Not Inhibited | sigmaaldrich.com |

| JNK | Not Inhibited | sigmaaldrich.comresearchgate.net |

| Serum- and glucocorticoid-inducible kinase (SGK) | Not Inhibited | sigmaaldrich.com |

This high degree of specificity indicates that the cellular effects of triciribine are primarily mediated through the targeted shutdown of the Akt signaling cascade, rather than off-target effects on other pathways. sigmaaldrich.comresearchgate.net

Ancillary Biochemical Modulations

Beyond its effects on protein kinase signaling, triciribine phosphate directly interferes with nucleotide metabolism by inhibiting two critical enzymes: amidophosphoribosyltransferase and IMP dehydrogenase. medchemexpress.comnih.govmedchemexpress.com These interactions represent a distinct mechanism of action that complements its other cellular activities.

Triciribine phosphate has been shown to inhibit amidophosphoribosyltransferase (glutamine:phosphoribosyl pyrophosphate amidotransferase, EC 2.4.2.14), the enzyme that catalyzes the first committed step in the de novo synthesis of purine (B94841) nucleotides. nih.govmedchemexpress.com This inhibition occurs through an allosteric mechanism. medchemexpress.comnih.govmedchemexpress.com In this capacity, triciribine phosphate functions as an analog of the natural purine nucleotides that typically regulate this enzyme via a feedback inhibition loop. nih.gov

Research conducted on dialyzed cell extracts from CCRF-CEM human leukemic lymphoblasts demonstrated significant inhibition of glycinamide (B1583983) ribotide (GAR) synthesis, the product of the two-step reaction sequence involving amidophosphoribosyltransferase. nih.gov When the concentration of phosphoribosyl pyrophosphate (PRPP), a substrate of the enzyme, was near the normal intracellular level of 0.1 mM, triciribine phosphate at a concentration of 1.2 mM resulted in a 71-95% reduction in GAR synthesis. nih.gov This high level of inhibition underscores the potent effect of triciribine phosphate on this initial stage of purine production. Further studies confirmed that triciribine phosphate did not inhibit the subsequent enzyme in the sequence, phosphoribosylamine-glycine ligase, isolating its effect to amidophosphoribosyltransferase. nih.gov

Table 1: Inhibition of Glycinamide Ribotide (GAR) Synthesis by Triciribine Phosphate

| Triciribine Phosphate Concentration | PRPP Concentration | Percent Inhibition of GAR Synthesis |

|---|---|---|

| 1.2 mM | 0.1 mM | 71-95% |

Data derived from studies on CCRF-CEM human leukemic lymphoblast extracts. nih.gov

In addition to its effect on the initial step of purine synthesis, triciribine phosphate also targets IMP dehydrogenase (IMPDH, EC 1.1.1.205). nih.govmedchemexpress.com This enzyme is responsible for the first step in the de novo pathway that is specifically committed to the synthesis of guanosine (B1672433) nucleotides, catalyzing the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). nih.govnih.gov

Table 2: Inhibition of IMP Dehydrogenase by Triciribine Phosphate

| Triciribine Phosphate Concentration | IMP Concentration | Percent Inhibition |

|---|---|---|

| 1.2 mM | 8 µM | 66% |

Data from studies on CCRF-CEM human leukemic lymphoblast extracts, demonstrating competitive inhibition. nih.gov

Cellular and Subcellular Effects of Triciribine Phosphate in Preclinical Models

Regulation of Cellular Homeostasis and Fate

Triciribine (B1683860) phosphate (B84403) exerts profound control over cellular life and death decisions, primarily through its ability to induce programmed cell death, halt the cell division cycle, and inhibit the formation of new blood vessels.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which triciribine phosphate exhibits its anti-neoplastic effects is the induction of apoptosis, or programmed cell death, and the arrest of the cell cycle. In preclinical models of T-cell acute lymphoblastic leukemia (T-ALL), triciribine was shown to cause caspase-dependent apoptosis. nih.gov Studies in gastroenteropancreatic neuroendocrine tumor (GEP-NET) cells demonstrated that triciribine treatment leads to a significant increase in apoptotic cells. spandidos-publications.com This induction of apoptosis is accompanied by changes in the expression of multiple genes involved in the process, including both pro-apoptotic and anti-apoptotic regulators. spandidos-publications.com

Furthermore, triciribine consistently induces cell cycle arrest. nih.govresearchgate.net In GEP-NET cells, flow cytometry analysis revealed that triciribine treatment leads to an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases, indicating a halt in cell cycle progression. spandidos-publications.comresearchgate.net This arrest is associated with the modulation of key cell cycle regulatory proteins. spandidos-publications.com For instance, triciribine treatment has been observed to down-regulate cyclins and cyclin-dependent kinases (CDKs) that are crucial for phase transitions, while up-regulating CDK inhibitors. spandidos-publications.com In colon cancer cell models, the modulation of the PKB/FOXO signaling axis by triciribine was found to sensitize resistant cells to cisplatin-induced apoptosis, highlighting its role in overcoming treatment resistance. uib.es

| Gene | Function | Effect of Triciribine Treatment | Reference |

|---|---|---|---|

| Cyclin E | G1/S-phase transition | Down-regulated | spandidos-publications.com |

| CDK2 | G1/S-phase transition | Down-regulated | spandidos-publications.com |

| CDK4 | G0/S-phase transition | Down-regulated | spandidos-publications.com |

| p21 | CDK inhibitor (G0/S-phase transition) | Up-regulated | spandidos-publications.com |

| p27 | CDK inhibitor (G0/S-phase transition) | Up-regulated | spandidos-publications.com |

| p16 | CDK inhibitor (G0/S-phase transition) | Up-regulated | spandidos-publications.com |

| E2F1 | Regulator of cell cycle progression genes | Down-regulated | spandidos-publications.com |

Modulation of Cell Proliferation and Survival Signaling Cascades

Triciribine phosphate is a well-documented inhibitor of the Akt signaling pathway, a central node in regulating cellular proliferation and survival. nih.govnih.govresearchgate.net By inhibiting the phosphorylation and activation of Akt, triciribine disrupts the pro-survival signals that are often hyperactive in cancer cells. nih.govspandidos-publications.comnih.gov This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism for promoting cell death and is effective in tumors with constitutively activated Akt. nih.govoatext.com

Preclinical studies have consistently shown that triciribine inhibits the growth and proliferation of various cancer cell lines in a dose- and time-dependent manner. spandidos-publications.comresearchgate.net For example, in fast-growing gastroenteropancreatic neuroendocrine tumor cells, triciribine treatment resulted in a greater than 65% decrease in cell number after 96 hours. spandidos-publications.comresearchgate.net This anti-proliferative effect is linked to the dephosphorylation of Akt at serine 473. spandidos-publications.com The inhibition of Akt signaling by triciribine has been shown to reduce tumor growth and metastasis in preclinical models, providing a strong rationale for its evaluation as a therapeutic strategy. researchgate.net The efficacy of triciribine is particularly noted in cancer cells that depend on the upregulation of the Akt signaling pathway for their proliferation and survival. nih.gov

Anti-Angiogenic Effects and Neovascularization Inhibition

The formation of new blood vessels, a process known as angiogenesis or neovascularization, is critical for tumor growth and is also implicated in other diseases like proliferative retinopathies. The Akt pathway plays a crucial role in maintaining healthy blood vessels and promoting neovascularization. nih.govspandidos-publications.com

Triciribine phosphate has demonstrated significant anti-angiogenic properties in preclinical models. nih.gov In a mouse model of proliferative retinopathy, treatment with triciribine effectively attenuated pathological neovascularization and vascular permeability. nih.govdntb.gov.ua Quantitative analysis revealed that triciribine treatment led to a significant decrease in both vaso-obliteration (by 22.9%) and pathological neovascularization (by 21.8%). nih.gov The drug was also found to reduce the expression of α-smooth muscle actin (αSMA) in neovascular tufts, indicating an attenuation of pathological vascular remodeling. nih.gov These findings suggest that by modulating Akt activity, triciribine can inhibit the abnormal blood vessel growth that characterizes various pathological states. nih.govresearchgate.net

Impact on Downstream Signaling Pathways

The inhibitory effects of triciribine phosphate on the Akt kinase have significant downstream consequences, most notably on the mTOR/S6 kinase pathway and the regulation of FOXO transcription factors, which are critical mediators of cell growth, proliferation, and stress responses.

Attenuation of mTOR/S6 Kinase Pathway Activity

The mammalian target of rapamycin (B549165) (mTOR) is a key downstream effector of the Akt pathway and exists in two distinct complexes, mTORC1 and mTORC2. nih.gov mTORC1, in particular, is a central regulator of protein synthesis and cell growth, and its best-characterized downstream targets are S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1). nih.gov

Preclinical studies have shown that triciribine treatment leads to a dose-dependent dephosphorylation of downstream targets of mTORC1. nih.gov By inhibiting Akt, triciribine prevents the phosphorylation and subsequent inhibition of the TSC1-TSC2 complex, a negative regulator of mTORC1. nih.gov This leads to reduced activity of mTORC1 and its effector, S6 kinase. researchgate.net The inhibition of the PI3K/Akt/mTOR survival pathway is a consistent finding and is directly linked to the induction of cell death. oatext.comoatext.com This attenuation of mTOR signaling disrupts the regulation of protein synthesis, contributing to the anti-proliferative effects of the compound. nih.gov

Influence on FOXO Transcription Factor Regulation and Cell Cycle Progression

Forkhead box O (FOXO) transcription factors are a class of proteins that act as critical downstream targets of the Akt signaling pathway. nih.govijbs.com When active, FOXO proteins translocate to the nucleus and regulate the transcription of genes involved in cell cycle arrest, apoptosis, and stress resistance. ijbs.com Akt-mediated phosphorylation of FOXO proteins leads to their exclusion from the nucleus, thereby inhibiting their tumor-suppressive functions. nih.govijbs.com

Triciribine, by inhibiting Akt, prevents the phosphorylation of FOXO proteins, leading to their activation. nih.gov In colon cancer cells, treatment with triciribine resulted in the loss of phosphorylation of FOXO3a at threonine 32. nih.gov This activation of FOXO3a was shown to induce the expression of Mxi1-SRα, a transcriptional repressor that can modulate the function of the oncogene Myc. nih.gov The activation of FOXO proteins is sufficient to enforce DNA damage-induced cell cycle arrest in hematopoietic cells. nih.gov Studies have shown that FOXO3a is a relevant mediator of the cytotoxic effects of certain chemotherapeutic agents, and modulators of the PKB/FOXO pathway, like triciribine, can overcome resistance to these agents. uib.es The ability of triciribine to activate FOXO3a is considered an important factor in its efficacy. aacrjournals.org

| Pathway | Key Protein | Effect of Triciribine | Cellular Outcome | Reference |

|---|---|---|---|---|

| mTOR/S6 Kinase | mTORC1, S6 Kinase | Inhibits phosphorylation and activity | Reduced protein synthesis, inhibition of cell growth | nih.govnih.govresearchgate.net |

| FOXO Transcription Factors | FOXO3a | Prevents phosphorylation, leading to nuclear translocation and activation | Induction of cell cycle arrest, apoptosis, and modulation of Myc targets | uib.esnih.govnih.gov |

Cross-talk with Glycogen (B147801) Synthase Kinase 3β (GSK3β) Activity and Ion Channel Modulation

Triciribine, as a potent inhibitor of Akt, indirectly influences the activity of Glycogen Synthase Kinase 3β (GSK3β), a key downstream effector in the Akt signaling pathway. Normally, Akt phosphorylates and inactivates GSK3β. spandidos-publications.comnih.gov Consequently, by inhibiting Akt, triciribine prevents this inhibitory phosphorylation, leading to an increase in GSK3β activity. nih.govmdpi.com This modulation of GSK3β has significant implications for the function of various voltage-gated ion channels, which are emerging as critical downstream targets of GSK3β. mdpi.comresearchgate.net

Research indicates that the increased GSK3β activity resulting from Akt inhibition can directly impact neuronal excitability by modulating sodium (Na⁺) and potassium (K⁺) channels. mdpi.comfrontiersin.org For instance, triciribine treatment has been shown to prevent the pseudo-substrate inhibition of GSK3β, which in turn increases currents mediated by the voltage-gated sodium channel Nav1.6. mdpi.com This effect is consistent with findings that triciribine exposure increases the intrinsic excitability of hippocampal neurons, a phenomenon associated with enhanced Nav channel function. frontiersin.org Studies using the selective Akt inhibitor triciribine have demonstrated its ability to revert the effects of Akt activators on Nav1.1 channels, further solidifying the link between Akt inhibition and ion channel modulation. csic.es

Similarly, GSK3β, when activated due to Akt inhibition by triciribine, can phosphorylate and down-regulate A-type potassium (K⁺) currents mediated by Kv4.2 channels. nih.gov Pharmacological inhibition of Akt-1 with triciribine was found to significantly decrease these A-type K⁺ currents in pyramidal neurons. nih.gov In the context of acid-sensing ion channels (ASICs), triciribine has been used as a tool to investigate the role of the Akt-mTOR pathway in regulating gene expression downstream of channel activation. unil.ch

Table 1: Effect of Triciribine-Mediated GSK3β Activation on Ion Channels

| Ion Channel | Effect of Triciribine Treatment | Consequence | References |

|---|---|---|---|

| Nav1.1 | Reverts effects of AKT1 activators | Modulation of channel function | csic.es |

| Nav1.6 | Increases channel-mediated currents | Increased neuronal excitability | mdpi.com |

| Kv4.2 | Decreases A-type K⁺ currents | Increased neuronal excitability | nih.gov |

Cellular Differentiation Processes

Triciribine phosphate has been identified as an agent capable of inducing cellular differentiation, particularly in the context of hematopoietic malignancies. This process involves significant morphological changes, the activation of specific signaling pathways, and a cascade of alterations in gene expression.

Induction of Myeloid Differentiation in Hematopoietic Malignancy Models

In preclinical models of hematopoietic cancer, triciribine has been demonstrated to be an effective inducer of myeloid differentiation. nih.govresearchgate.net This effect has been observed specifically in acute promyelocytic leukemia (APL) NB4 cells and in the acute myeloid leukemia (AML) M2-derived HL-60 cell line. nih.govplos.orgresearchgate.netnih.gov

The differentiation process is characterized by distinct morphological changes. Treatment with triciribine leads to an enlargement of the cytoplasm and a significant decrease in the nuclear-to-cytoplasmic (N/C) ratio, which are hallmarks of myeloid cell maturation. nih.govresearchgate.net Furthermore, triciribine potently induces the expression of myelomonocytic surface markers, most notably CD11b and CD11c, in both NB4 and HL-60 cells. nih.govplos.orgdntb.gov.ua This induction of differentiation markers confirms the role of triciribine in promoting the maturation of leukemic cells along the myeloid lineage. nih.govnih.gov

Table 2: Triciribine-Induced Myeloid Differentiation Markers in Hematopoietic Cell Lines

| Cell Line | Cancer Model | Key Differentiation Markers Induced | Morphological Changes | References |

|---|---|---|---|---|

| NB4 | Acute Promyelocytic Leukemia (APL) | CD11b, CD11c | Decreased Nuclear/Cytoplasmic Ratio | nih.govplos.orgnih.gov |

| HL-60 | Acute Myeloid Leukemia (AML) M2 | CD11b, CD11c | Decreased Nuclear/Cytoplasmic Ratio | nih.govplos.orgnih.gov |

Activation of the ERK/MAPK Pathway in Differentiation Contexts

A key mechanism underlying triciribine-induced myeloid differentiation is the activation of the Extracellular signal-regulated kinase/Mitogen-activated protein kinase (ERK/MAPK) signaling pathway. nih.govplos.orgresearchgate.netnih.gov As an inhibitor of Akt, triciribine relieves the suppressive effect that Akt can exert on the Raf/MEK/ERK MAPK signaling cascade. plos.orgnih.gov This disinhibition leads to the activation of the pathway, which is considered pivotal in controlling the balance between the proliferation and differentiation of hematopoietic progenitors. nih.govplos.org

Western blot analyses in both NB4 and HL-60 cells have confirmed that triciribine treatment promotes the phosphorylation of ERK1/2, a direct indicator of pathway activation. nih.govplos.orgdntb.gov.ua Conversely, the phosphorylation of p38 MAPK is generally not affected by triciribine alone. nih.govresearchgate.net The critical role of this pathway was further substantiated by experiments showing that the induction of the differentiation marker CD11b by triciribine was significantly reduced when co-administered with U0126, a specific inhibitor of the upstream kinase MEK. nih.govplos.org This demonstrates that activation of the MEK/ERK pathway is a necessary component of triciribine-induced differentiation in these models. nih.govplos.org

Table 3: Effect of Triciribine on MAPK Signaling Proteins in NB4 Cells

| Protein | Effect of Triciribine Treatment | Method of Detection | References |

|---|---|---|---|

| Phospho-ERK1/2 | Increased phosphorylation | Western Blot | nih.govresearchgate.netplos.org |

| Phospho-p38 MAPK | No significant change | Western Blot | nih.govresearchgate.net |

Differential Gene Expression Alterations Associated with Cellular Differentiation

The process of myeloid differentiation induced by triciribine is accompanied by widespread changes in gene expression. nih.gov Microarray analyses of NB4 cells treated with triciribine revealed a significant upregulation of 348 genes and downregulation of 83 genes (defined as >3-fold change). nih.govplos.org

Pathway analysis of the upregulated genes indicated a significant enrichment in pathways crucial for blood cell development, including "hematopoietic cell lineage" and "cytokine-cytokine receptor interaction". nih.govplos.org These findings suggest a coordinated transcriptional program that drives cells toward a mature phenotype. plos.org

Further analysis by real-time PCR has validated the upregulation of numerous specific genes involved in these pathways. nih.govplos.org In both NB4 and HL-60 cells, triciribine treatment (particularly in combination with a p38 MAPK inhibitor) significantly induced the expression of various chemokines, cytokines, and their receptors. plos.orgnih.gov These upregulated genes are associated with hematopoietic cell development, signal transduction, cell adhesion, and inflammatory responses, all of which are consistent with the features of cellular differentiation. nih.govplos.org

Table 4: Selected Genes Upregulated by Triciribine in Hematopoietic Malignancy Models

| Gene Category | Upregulated Genes | Associated Cell Line(s) | Function in Differentiation | References |

|---|---|---|---|---|

| Chemokines | CCL1, CCL2, CCL3, CCL5, CXCL8 | NB4, HL-60 | Hematopoiesis suppression, cell signaling | plos.orgnih.gov |

| Cytokines & Receptors | IL1β, IL-10, IL-10RA, IL-10RB, CSF1, CSF2RA, IL3RA, IL5RA, TNFSF10 | NB4, HL-60 | Growth and differentiation factor signaling, inflammatory response | nih.govplos.orgnih.govplos.org |

| Cell Surface & Adhesion | CD9, CD11b, CD11c, CD37, CD44 | NB4, HL-60 | Myelomonocytic markers, cell adhesion | nih.govplos.org |

| Integrins | ITGA2B, ITGA6 | NB4 | Cell adhesion, signal transduction | nih.govplos.org |

Preclinical Therapeutic Applications and Combination Strategies

Synergistic Interactions with Co-Administered Agents

The combination of triciribine (B1683860) phosphate (B84403) with other anticancer drugs has shown promising synergistic effects, leading to enhanced tumor cell death and inhibition of tumor growth in preclinical settings.

Combination with Chemotherapeutic Compounds

Preclinical evidence strongly supports the combination of triciribine phosphate with standard chemotherapeutic agents. In models of pancreatic cancer, combining triciribine with gemcitabine (B846) resulted in a synergistic inhibition of cancer cell growth and a marked increase in apoptosis, or programmed cell death. iiarjournals.orgnih.gov This is particularly significant as the hyperactivation of the PI3K/Akt pathway, which triciribine targets, is a known mechanism of resistance to gemcitabine. iiarjournals.orgnih.gov The combination index (CI) for this pairing was calculated at 0.74, indicating a clear synergistic effect. iiarjournals.orgnih.gov

Similarly, studies have reported the efficacy of combining triciribine with other chemotherapeutics like paclitaxel (B517696) and vincristine in various tumor models, suggesting a broad potential for this combination strategy. researchgate.netcore.ac.uk Research has also explored its use alongside platinum compounds, based on the principle that tumors overexpressing Akt are particularly sensitive to triciribine's cytotoxic effects. google.com

Interactive Table: Triciribine Phosphate and Chemotherapy Combinations

| Combination Agent | Tumor Model | Key Findings |

| Gemcitabine | Pancreatic Cancer | Synergistic inhibition of cell growth and induction of apoptosis. iiarjournals.orgnih.gov |

| Paclitaxel | Various Tumor Models | Enhanced therapeutic effects observed in preclinical studies. researchgate.netcore.ac.uk |

| Vincristine | Various Tumor Models | Preclinical data suggests potential for synergistic activity. core.ac.uk |

| Platinum Compounds | Tumors with Akt Overexpression | Proposed synergistic effect based on Akt sensitivity. google.com |

Co-targeting with Farnesyltransferase Inhibitors

A particularly effective combination has been observed between triciribine and farnesyltransferase inhibitors, such as tipifarnib (B1682913) . nih.gov This combination has demonstrated high synergy in inhibiting the growth of various cancer cell lines, including breast, leukemia, multiple myeloma, and lung tumors, irrespective of their specific genetic mutations. nih.gov In an ErbB2-driven breast tumor mouse model, the combination of triciribine and tipifarnib led to significant tumor regression, an effect not seen with either drug alone. nih.gov This synergistic interaction also proved effective at inhibiting anchorage-independent growth and inducing apoptosis in breast cancer cells. nih.gov

Integration with Other Signal Transduction Pathway Inhibitors

The therapeutic potential of triciribine is further expanded when combined with inhibitors of other critical signaling pathways. While single-agent triciribine has shown limited activity in solid tumors, its combination with various signal transduction inhibitors has been reported as efficient against a range of malignancies at the preclinical level. researchgate.netresearchgate.netnih.gov This includes combinations with tyrosine kinase inhibitors like dasatinib, mTORC1 inhibitors, and others, suggesting that a multi-pronged attack on cancer cell signaling can be a highly effective strategy. researchgate.net

Overcoming Therapeutic Resistance Mechanisms

A key advantage of triciribine phosphate lies in its potential to counteract common mechanisms of therapeutic resistance in cancer.

Addressing PI3K/Akt Pathway Hyperactivation in Chemoresistance

Hyperactivation of the PI3K/Akt pathway is a major contributor to resistance against various chemotherapies. iiarjournals.orggoogle.com By directly inhibiting Akt phosphorylation, triciribine can resensitize cancer cells to these treatments. iiarjournals.orgnih.gov This has been demonstrated in pancreatic cancer, where triciribine helps to overcome resistance to gemcitabine mediated by an overactive Akt pathway. iiarjournals.orgnih.gov

Strategies for PTEN Loss or PI3K Hyperactivation-Mediated Resistance

The loss or mutation of the tumor suppressor gene PTEN is a common event in many cancers, leading to hyperactivation of the PI3K/Akt pathway and subsequent resistance to targeted therapies. spandidos-publications.com Preclinical studies have shown that the addition of triciribine can effectively overcome this resistance. spandidos-publications.com For instance, in models of ErbB2-positive breast cancer with PTEN loss, which confers resistance to anti-ErbB2/Neu antibody treatment, the combination with triciribine effectively inhibited cell viability and induced apoptosis. spandidos-publications.com This suggests that combining triciribine with targeted therapies could be a valuable strategy for patients with tumors characterized by PTEN loss or PI3K hyperactivation. spandidos-publications.combiocrick.com

Interactive Table: Overcoming Resistance with Triciribine Phosphate

| Resistance Mechanism | Combination Strategy | Key Findings |

| PI3K/Akt Pathway Hyperactivation | Triciribine + Gemcitabine | Overcomes gemcitabine resistance in pancreatic cancer. iiarjournals.orgnih.gov |

| PTEN Loss/PI3K Hyperactivation | Triciribine + Anti-ErbB2/Neu Antibody | Restores sensitivity and induces apoptosis in resistant breast cancer models. spandidos-publications.com |

Role in Mitigating ZNF217-Induced Chemoresistance

The transcription factor ZNF217 (Zinc Finger Protein 217) is recognized as an oncogene, and its overexpression is linked to poor prognosis, increased metastasis, and resistance to therapy in breast cancer patients. nih.govnih.govaacrjournals.org Research indicates that ZNF217 promotes the activation of the Akt signaling pathway, a critical mediator of chemotherapy resistance. nih.gov

Triciribine has been identified as a promising agent to counteract the effects of ZNF217. mdpi.com In preclinical models of breast cancer where Zfp217 (the mouse homolog of ZNF217) was overexpressed, tumors exhibited increased resistance to standard chemotherapy regimens. nih.govnih.gov However, treatment with triciribine, an Akt inhibitor, has shown potential in overcoming this resistance. nih.govaacrjournals.org

A notable finding is the order-dependent efficacy when triciribine is used in combination with other chemotherapeutic agents like paclitaxel. nih.govoncotarget.com Studies have demonstrated that administering triciribine followed by paclitaxel significantly inhibited tumor growth and improved survival in models with Zfp217 overexpression. nih.gov In contrast, the reverse order of administration or single-agent treatments were less effective. nih.gov This suggests that priming the tumor environment by inhibiting the ZNF217-Akt axis with triciribine enhances the efficacy of subsequent chemotherapy.

| Drug Combination Regimen | Effect on Tumor Burden in Zfp217-Overexpressing Models | Effect on Survival in Zfp217-Overexpressing Models |

| Triciribine followed by Paclitaxel | Inhibited | Increased |

| Paclitaxel followed by Triciribine | Did not improve response | Did not improve response |

| Single agent (Triciribine or Paclitaxel) | Did not improve response | Did not improve response |

Investigation of Resistance to Other Akt Inhibitors

While triciribine targets the Akt pathway, research has also explored resistance mechanisms to other Akt inhibitors. The loss of PTEN (Phosphatase and Tensin Homolog), a tumor suppressor that negatively regulates the PI3K/Akt pathway, can lead to hyperactivation of Akt and confer resistance to treatments like the anti-ErbB2/Neu antibody. spandidos-publications.com

In preclinical studies involving ErbB2/Neu-positive/PTEN-deficient mammary tumor cells, the addition of triciribine was shown to overcome this resistance. spandidos-publications.com Combination treatment with an anti-ErbB2/Neu antibody and triciribine led to a significant decrease in cell viability and a marked induction of apoptosis in resistant cells. spandidos-publications.com This combination also effectively reduced the activity of both Akt and Erk, key downstream signaling molecules. spandidos-publications.com These findings highlight the potential of triciribine to be used in combination strategies to overcome resistance mediated by PTEN loss or hyperactivation of the PI3K/Akt pathway. spandidos-publications.com

Antiviral Efficacy Studies

Activity Against Human Immunodeficiency Virus Type 1 (HIV-1) and HIV-2 Isolates

Triciribine has demonstrated broad antiretroviral activity. nih.govnih.gov It is a potent inhibitor of both HIV-1 and HIV-2, including strains that are resistant to other antiretroviral drugs such as zidovudine (B1683550) (AZT) and TIBO. nih.govnih.gov The antiviral activity of triciribine is dependent on its phosphorylation to triciribine phosphate by the intracellular enzyme adenosine (B11128) kinase. nih.govnih.gov

Triciribine has an IC50 (half maximal inhibitory concentration) of 130 nM for Akt and between 0.02-0.46 μM for HIV-1/2. medchemexpress.com In CEM-SS cells, it inhibits HIV-1 reverse transcriptase activity with an IC50 of 0.04 µM. caymanchem.com The compound is active against a wide range of HIV and simian immunodeficiency virus (SIV) isolates, including low-passage-number clinical isolates, various subgroups of HIV-1, and multidrug-resistant HIV-1. nih.govnih.gov

A key aspect of triciribine's anti-HIV activity is its mechanism of action. It acts as a late-phase inhibitor of HIV-1 replication, meaning it is effective even in cells chronically infected with HIV-1 where the provirus is already integrated into the host cell's DNA. nih.govnih.gov

Molecular Basis of HIV-1 Resistance to Triciribine (e.g., Nef Gene Mutations)

Studies on the development of resistance to triciribine in HIV-1 have revealed a unique mechanism involving the viral accessory protein Nef. nih.govnih.gov In laboratory experiments, selection of HIV-1 isolates in the presence of increasing concentrations of triciribine led to a significant increase in resistance, up to 750-fold. nih.govnih.gov

Sequence analysis of these highly resistant viral isolates identified multiple point mutations within the nef gene. nih.govnih.gov Specifically, one highly resistant isolate, HIV-1H10, was found to have five distinct point mutations in nef, each resulting in an amino acid change. nih.gov Other resistant isolates also contained one or more of these same mutations, with the number of mutations correlating to the level of resistance. nih.gov

To confirm the role of these mutations, they were transferred from the resistant isolate back into a wild-type virus. The resulting virus demonstrated resistance to triciribine, confirming that mutations in the nef gene are both necessary and sufficient to confer resistance to the drug. nih.govnih.gov

| Resistant HIV-1 Isolate | Fold Increase in Resistance | Number of nef Gene Mutations |

| HIV-1H10 | up to 750 | 5 |

| Other TCN-resistant isolates | Variable | 1 to 3 |

Activity Against Herpes Simplex Virus 1 (HSV-1) and Human Cytomegalovirus (CMV)

In addition to its anti-HIV properties, triciribine phosphate has also shown activity against other viruses. It has been found to inhibit the replication of Herpes Simplex Virus 1 (HSV-1) and Human Cytomegalovirus (CMV). caymanchem.comnih.gov

The inhibitory concentrations for these viruses are higher than those for HIV. In BS-C-1 cells, triciribine phosphate inhibits HSV-1 replication with an IC50 of 20 µM. caymanchem.com For CMV, it inhibits plaque formation in HFF-1 IRR cells with an IC50 of 0.8 µM. caymanchem.com Structure-activity relationship studies have indicated that substitutions at the 2-position of the triciribine molecule lead to a reduction or loss of antiviral activity, likely because these modified analogs are not efficiently phosphorylated to their active form. nih.gov

| Virus | Cell Line | Inhibitory Effect | IC50 |

| Herpes Simplex Virus 1 (HSV-1) | BS-C-1 cells | Inhibition of replication | 20 µM |

| Human Cytomegalovirus (CMV) | HFF-1 IRR cells | Inhibition of plaque formation | 0.8 µM |

Immunomodulatory and Adjuvant Research

Emerging research suggests that triciribine phosphate may also possess immunomodulatory properties. nih.govresearchgate.net Adjuvants are substances that can enhance the immune response to a vaccine. nih.gov High-throughput screening of various compounds to identify new immunomodulators with adjuvant potential has been an area of active research. nih.govresearchgate.net

In one such screen using human primary mononuclear cells, triciribine phosphate was among the compounds evaluated for its ability to induce cytokine production, a key feature of an adjuvant response. nih.gov While another compound, vinblastine (B1199706) sulfate, was identified as the top hit in this particular study for its in vivo adjuvanticity, the inclusion of triciribine phosphate in such screening libraries points to its recognized potential to interact with and modulate immune pathways. nih.govresearchgate.net The activation of innate immune responses, including the production of pro-inflammatory cytokines by antigen-presenting cells, is a critical step in promoting a robust and lasting adaptive immune response to vaccination. nih.gov Further investigation is needed to fully characterize the immunomodulatory and potential adjuvant effects of triciribine phosphate.

Effects on T-regulatory Cell Populations in Disease Models

Triciribine phosphate, also known as TCN-P, has been investigated for its immunomodulatory effects, particularly its influence on T-regulatory cell (Treg) populations in preclinical models. Tregs, characterized by the expression of the transcription factor Foxp3, are crucial for maintaining immune homeostasis and preventing excessive immune responses.

In a study exploring treatments for acute graft-versus-host disease (aGvHD), triciribine phosphate was identified from a library of 2,000 chemical agents for its potential to induce Foxp3. ashpublications.org The screening utilized Jurkat cells transfected with a Foxp3 promoter-luciferase construct. In this system, triciribine phosphate was shown to induce significant luciferase expression, suggesting activation of the Foxp3 promoter. ashpublications.org However, a subsequent experiment using wild-type bead-activated T cells did not show a significant induction of Foxp3 expression by triciribine phosphate. ashpublications.org Despite this, in a murine model of MHC-mismatched aGvHD, treatment with triciribine phosphate at a dose of 10mg/kg resulted in improved survival and reduced clinical signs of the disease. ashpublications.org

Another study investigating therapeutic strategies for lung injury indicated that inhibiting the Akt pathway with triciribine can promote recovery by increasing the presence of anti-inflammatory regulatory T cells. nih.gov This suggests that the immunomodulatory effects of triciribine phosphate may be context-dependent and could be beneficial in inflammatory conditions.

Further research in a breast cancer model resistant to trastuzumab demonstrated that the combination of an anti-HER2/Neu antibody with triciribine not only inhibited tumor growth but also led to an increase in the infiltration of both CD4+ and CD8+ T cells into the tumor microenvironment. aacrjournals.org The optimal antitumor effect of this combination therapy was found to be dependent on the presence of these T cells. aacrjournals.org

Table 1: Preclinical Studies of Triciribine Phosphate and T-regulatory Cells

| Model System | Key Findings | Reference |

|---|---|---|

| Jurkat cells with Foxp3-luciferase construct | Induced significant luciferase expression, indicating Foxp3 promoter activation. | ashpublications.org |

| Wild-type bead-activated T cells | Did not induce significant Foxp3 expression. | ashpublications.org |

| Murine aGvHD model | Improved survival and reduced clinical signs of aGvHD. | ashpublications.org |

| Lung injury model | Promoted recovery by increasing anti-inflammatory regulatory T cells. | nih.gov |

| Trastuzumab-resistant breast cancer model | Combination with anti-HER2/Neu antibody increased CD4+ and CD8+ T-cell infiltration. | aacrjournals.org |

Evaluation as a Vaccine Adjuvant

The potential of triciribine phosphate as a vaccine adjuvant has been explored in preclinical studies. Adjuvants are substances that enhance the immunogenicity of antigens, leading to a more robust and durable immune response.

In a high-throughput screening of approximately 2,500 small molecules to identify novel adjuvant candidates, triciribine phosphate was among the compounds tested. nih.govresearchgate.net The screen utilized primary human peripheral blood mononuclear cells (PBMCs) to assess the induction of cytokines, such as Tumor Necrosis Factor (TNF), which are important for initiating an immune response. nih.gov Triciribine phosphate was shown to induce TNF in a dose-dependent manner in cryopreserved human PBMCs. nih.gov

Further investigation involved a prime-boost vaccination strategy in a murine model. nih.gov BALB/c mice were immunized with the SARS-CoV-2 spike trimer protein, either alone or in combination with potential adjuvants. nih.gov While the study highlighted another compound, vinblastine sulfate, for its significant enhancement of humoral responses, the inclusion of triciribine phosphate in these screening and evaluation platforms underscores its recognition as a potential immunomodulator. nih.gov The ability to stimulate innate immune cells, such as through TNF production, is a key characteristic of many vaccine adjuvants. nih.gov

Table 2: Evaluation of Triciribine Phosphate as a Vaccine Adjuvant

| Study Type | Model | Key Parameter | Finding | Reference |

|---|---|---|---|---|

| In vitro screening | Human PBMCs | TNF induction | Induced TNF in a dose-dependent manner. | nih.gov |

| In vivo evaluation | BALB/c mice | Immunization with SARS-CoV-2 spike trimer | Included in a prime-boost vaccination paradigm for adjuvant evaluation. | nih.gov |

Advanced Research Methodologies and Preclinical Models

In Vitro Cellular and Biochemical Systems

In vitro models have been fundamental in characterizing the cellular and biochemical effects of triciribine (B1683860) phosphate (B84403). These systems offer a controlled environment to study the direct impact of the compound on cancer cells and specific molecular targets.

Two-Dimensional (2D) Cell Culture Models of Various Origins

Traditional 2D cell culture has been a cornerstone in the initial screening and mechanistic studies of triciribine phosphate across a spectrum of cancer types.

Ovarian Cancer: In ovarian cancer cell lines, triciribine has been investigated for its potential to inhibit cell proliferation and induce apoptosis, which are key indicators of anti-cancer activity. medsci.orgeuropeanreview.org Studies have explored its effects on cell viability and its potential to be used in combination with other chemotherapeutic agents. medsci.org

Pancreatic Cancer: Research using human pancreatic adenocarcinoma cell lines, such as MiaPaCa-2, has demonstrated that triciribine inhibits cell growth in a dose-dependent manner. iiarjournals.orgnih.gov These studies have been crucial in evaluating its synergistic potential with standard-of-care chemotherapies. iiarjournals.orgnih.gov

Breast Cancer: The efficacy of triciribine has been evaluated in breast cancer cell lines, particularly in models of resistance to conventional therapies. For instance, in ErbB2/Neu-positive/PTEN-deficient mammary tumor cells, triciribine has been shown to overcome antibody resistance. spandidos-publications.com Its effect on cell viability and its ability to induce apoptosis have been key areas of investigation. spandidos-publications.com

Leukemia: In the context of hematological malignancies, triciribine has been identified as a novel myeloid cell differentiation inducer in acute promyelocytic leukemia (APL) and acute myeloid leukemia (AML) cell lines, such as NB4 and HL-60. larvol.com

Neuroblastoma: Studies on neuroblastoma cell lines like SH-SY5Y have shown that triciribine can decrease cell survival. oncotarget.com

Three-Dimensional (3D) In Vitro Tumor Models and Organoids

Recognizing the limitations of 2D cultures, researchers have increasingly turned to 3D models that more accurately mimic the in vivo tumor microenvironment.

Multicellular tumor spheroids (MCTSs) derived from the SH-SY5Y neuroblastoma cell line have demonstrated higher sensitivity to triciribine when compared to their 2D culture counterparts. oncotarget.com This highlights the importance of 3D models for more clinically relevant preclinical testing of anti-cancer agents. oncotarget.com The use of patient-derived organoids is also an emerging area of research. For example, in EGFR-low pancreatic organoids, the addition of triciribine has been shown to reverse resistance phenotypes.

Primary Human Cell Cultures (e.g., Peripheral Blood Mononuclear Cells)

To understand the effects of triciribine phosphate on non-cancerous human cells and the immune system, primary human cell cultures have been employed. Studies using human peripheral blood mononuclear cells (PBMCs) have been conducted to assess the compound's immunostimulatory properties. spandidos-publications.com In these assays, cryopreserved human PBMCs are thawed and cultured to test for the induction of cytokine secretion and cell maturation in response to the compound. spandidos-publications.com

In Vitro Kinase Activity and Enzyme Inhibition Assays

The primary mechanism of action of triciribine phosphate has been elucidated through in vitro kinase and enzyme inhibition assays. Triciribine is the prodrug form of triciribine phosphate. Once inside the cell, triciribine is converted to its active phosphate form.

Quantitative Cell-Based Assays (e.g., Proliferation, Apoptosis, Cell Cycle, Migration)

A variety of quantitative assays are used to measure the specific cellular responses to triciribine phosphate treatment.

Proliferation: Cell viability and proliferation are commonly assessed using MTT or crystal violet assays. In pancreatic cancer cells (MiaPaCa-2) and neuroendocrine tumor cells (CM and STC-1), triciribine has been shown to inhibit cell growth in a dose- and time-dependent manner. iiarjournals.orgresearchgate.net

Apoptosis: The induction of programmed cell death is a desired outcome for anti-cancer therapies. In pancreatic cancer cells, the combination of triciribine with other agents has been shown to distinctly induce apoptosis. iiarjournals.orgnih.gov Similarly, in breast cancer cells resistant to antibody therapy, the addition of triciribine effectively induces apoptosis. spandidos-publications.com

Cell Cycle: Triciribine has been observed to induce cell cycle arrest, a mechanism that can halt the proliferation of cancer cells.

Migration: The ability of cancer cells to migrate is crucial for metastasis. Scratch assays have been used to demonstrate that triciribine can markedly decrease the migration of gastroenteropancreatic neuroendocrine tumor cells. spandidos-publications.com In head and neck squamous cell carcinoma cell lines, triciribine has also been shown to decrease cell migration and invasion. nih.gov

In Vivo Preclinical Animal Models

To evaluate the efficacy of triciribine phosphate in a whole-organism context, various preclinical animal models have been utilized. These models are critical for understanding the compound's therapeutic potential before any clinical investigation.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. In a breast cancer xenograft model, the combination of triciribine with trastuzumab dramatically inhibited tumor growth. aacrjournals.org Another study in a breast cancer model investigated the efficacy of triciribine in combination with paclitaxel (B517696), finding that the order of administration was critical for the therapeutic outcome. oncotarget.comnih.gov Patient-derived tumor xenografts (PDX), which involve the implantation of tumor tissue from a patient into a mouse, have also been used to test the efficacy of triciribine on tumors of human origin. nih.gov

In the context of gastroenteropancreatic neuroendocrine tumors, the chick chorioallantoic membrane (CAM) assay has been used as an in vivo model to assess the anti-tumor effects of triciribine. spandidos-publications.comresearchgate.net

| Research Area | Cell/Model Type | Key Findings |

| 2D Cell Culture | Ovarian Cancer Cells | Inhibition of cell proliferation and induction of apoptosis. |

| Pancreatic Cancer Cells (MiaPaCa-2) | Dose-dependent inhibition of cell growth. | |

| Breast Cancer Cells (ErbB2+/PTEN-) | Overcomes antibody resistance, induces apoptosis. | |

| Leukemia Cells (NB4, HL-60) | Induces myeloid cell differentiation. | |

| Neuroblastoma Cells (SH-SY5Y) | Decreases cell survival. | |

| 3D In Vitro Models | Neuroblastoma Spheroids (SH-SY5Y) | Higher sensitivity compared to 2D cultures. |

| Pancreatic Organoids (EGFR-low) | Reverses resistance phenotypes. | |

| Primary Cells | Human PBMCs | Assessed for immunostimulatory properties. |

| Quantitative Assays | Pancreatic & Neuroendocrine Tumor Cells | Inhibition of proliferation (MTT/Crystal Violet). |

| Pancreatic & Breast Cancer Cells | Induction of apoptosis. | |

| Neuroendocrine & HNSCC Cells | Decreased cell migration (Scratch Assay). | |

| In Vivo Models | Breast Cancer Xenograft | Inhibition of tumor growth in combination therapies. |

| Patient-Derived Xenograft (Breast) | Efficacy testing on human-origin tumors. | |

| Neuroendocrine Tumor (CAM Assay) | Assessment of in vivo anti-tumor effects. |

Xenograft Models (e.g., mouse xenografts of human tumors)

Xenograft models, which involve the transplantation of human tumors into immunodeficient mice, have been instrumental in evaluating the in vivo efficacy of triciribine. Studies have shown that triciribine can inhibit the growth of various human cancer cell lines xenografted into mice. For instance, in nude mice bearing xenografts of human cancer cells with overexpressed Akt, such as OVCAR3 (ovarian), OVCAR8 (ovarian), and PANC1 (pancreatic), triciribine treatment resulted in significant tumor growth inhibition of 90%, 88%, and 80%, respectively. selleck.co.jp However, it had minimal effect on the growth of OVCAR5 and COLO357 cells. selleck.co.jp

In a breast cancer xenograft model using BT474.m1 cells in severe combined immunodeficient (SCID) mice, combination therapy of triciribine with trastuzumab led to a dramatic and significant inhibition of tumor growth. aacrjournals.org In fact, many tumors in this combination treatment group decreased in size, and a notable number of mice had no palpable tumors after five weeks of treatment. aacrjournals.org Similarly, in a pancreatic cancer xenograft model, the combination of triciribine with gemcitabine (B846) was more effective at inhibiting tumor growth than either drug alone. plos.org This enhanced effect was correlated with a decrease in Akt phosphorylation and cell proliferation within the tumor tissue. plos.org

Furthermore, studies on sarcoma xenograft models have been proposed to assess the activity of triciribine in combination with other inhibitors, such as the SRC inhibitor dasatinib, to provide a basis for rational clinical trial design. curesarcoma.org The efficacy of triciribine has also been demonstrated in xenografted mice models of breast cancer expressing high levels of ZNF217, where it attenuated tumor growth. mdpi.com In vivo studies using MCF7 human tumorigenic cells xenografted into mice also showed that triciribine was effective at inhibiting tumor growth compared to control treatments. escholarship.org

| Xenograft Model | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| OVCAR3, OVCAR8, PANC1 | Ovarian, Pancreatic | Significant tumor growth inhibition (90%, 88%, 80% respectively). | selleck.co.jp |

| BT474.m1 | Breast | Combination with trastuzumab dramatically inhibited tumor growth. | aacrjournals.org |

| Pancreatic Cancer Xenograft | Pancreatic | Combination with gemcitabine was more effective than single agents. | plos.org |

| MCF7 | Breast | Effective inhibition of tumor growth. | escholarship.org |

| ZNF217+ Osteosarcoma | Osteosarcoma | Reduced tumor growth and metastasis when combined with other agents. | figshare.com |

Genetically Engineered Mouse Models (e.g., Transgenic Models of Cancer)

Genetically engineered mouse models (GEMMs) that spontaneously develop tumors closely mimicking human disease have provided valuable insights into the therapeutic potential of triciribine. In a transgenic mouse model of breast cancer driven by the ErbB2 (HER2/neu) oncogene, the combination of triciribine and the farnesyltransferase inhibitor tipifarnib (B1682913) induced significant breast tumor regression, whereas single-agent treatments did not. aacrjournals.org This highlights the potential for synergistic effects when triciribine is used in combination with other targeted therapies.

Another study utilized a GEMM where mammary tumors were induced in FVB/N-ErbB2/Neu-positive-PTEN-deficient mice. spandidos-publications.com A cell line, MT104T, was established from these spontaneous tumors and was found to be tumorigenic in syngeneic mice. spandidos-publications.com Due to PTEN loss and subsequent Akt hyperactivation, these cells were resistant to anti-ErbB2/Neu antibody treatment. spandidos-publications.com However, the addition of triciribine overcame this resistance, inhibiting cell viability and inducing apoptosis. spandidos-publications.com This model system is valuable for investigating ErbB2-positive breast cancer and for preclinical therapeutic studies. spandidos-publications.com

Furthermore, in a transgenic mouse model where tumors overexpress HER2/neu, it was observed that primary tumors with high levels of phosphorylated Akt (p-Akt) were larger. nih.gov This suggests that Akt inhibition by triciribine could be particularly effective in this context. nih.gov The use of these advanced preclinical models allows for the evaluation of triciribine in a setting that more closely resembles the complex tumor microenvironment and immune interactions present in human patients.

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered to be highly predictive of clinical outcomes. These models have been employed to study the efficacy of triciribine. In a PDX model of breast cancer with high ZNF217 expression (HCI-011), the sequence of drug administration was found to be critical. nih.gov The combination of triciribine followed by paclitaxel (TCN→PAC) was effective, whereas the reverse order was not. nih.govoncotarget.com This finding directly influenced the design of a Phase I-II clinical trial. nih.gov

In cervical cancer PDX models expressing high levels of ZNF275, a combination of triciribine and cisplatin (B142131) was found to be more effective in inducing tumor regression than either agent alone. mdpi.comresearchgate.net This suggests that ZNF275 could serve as a predictive biomarker for the efficacy of this combination therapy in cervical cancer. mdpi.comresearchgate.net The use of PDX models allows for the investigation of therapies in tumors that retain the genomic diversity and microenvironment of the original patient tumor, providing a powerful platform for personalized medicine research. researchgate.net

| PDX Model | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| HCI-011 (High ZNF217) | Breast | Treatment order of triciribine followed by paclitaxel is critical for efficacy. | nih.gov |

| High ZNF275 PDX | Cervical | Combination of triciribine and cisplatin is more effective than single agents. | mdpi.comresearchgate.net |

Biophysical and Molecular Characterization Techniques

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) has been a key technique in elucidating the direct molecular interactions of triciribine's active form. Studies have demonstrated that triciribine phosphate (TCN-P), the active metabolite of triciribine, directly binds to the pleckstrin homology (PH) domain of Akt. nih.gov SPR analysis determined the dissociation constant (KD) for the interaction between TCN-P and the Akt1-derived PH domain to be approximately 690 nM. nih.govbiaffin.com In contrast, the parent compound, triciribine (TCN), showed no significant interaction with the Akt1 PH domain. nih.govresearchgate.net

This direct binding of TCN-P to the PH domain is crucial as it blocks the recruitment of Akt to the cell membrane, a necessary step for its activation. nih.gov Further SPR experiments confirmed a dose-dependent interaction between TCN-P and the His-tagged Akt1 PH domain, while TCN did not bind. nih.govresearchgate.net These findings from SPR studies provide strong evidence for the mechanism by which triciribine, through its phosphorylated form, inhibits Akt signaling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy has provided further detailed insights into the binding of triciribine phosphate to the Akt PH domain. NMR studies have shown that TCN-P, but not TCN, binds to the PH domain in the vicinity of the phosphatidylinositol (3,4,5)-trisphosphate (PIP3) binding pocket. nih.gov This competitive binding prevents the natural ligand PIP3 from recruiting Akt to the plasma membrane.

These NMR findings complement the SPR data by providing structural information about the binding site. nih.gov The combination of these biophysical techniques has been pivotal in confirming that the mechanism of action of triciribine involves the direct interaction of its active phosphate metabolite with the PH domain of Akt, thereby preventing its membrane translocation and subsequent activation. nih.gov

Western Blotting and Immunohistochemistry for Protein Expression and Phosphorylation Status

Western blotting and immunohistochemistry are fundamental techniques used to assess the downstream effects of triciribine on protein expression and phosphorylation. Numerous studies have utilized these methods to demonstrate that triciribine inhibits the phosphorylation of Akt at key residues, namely Threonine 308 (Thr308) and Serine 473 (Ser473), which are required for its full activation. nih.govwikipedia.orgiiarjournals.org

In various cancer cell lines, including breast, pancreatic, and neuroendocrine tumors, treatment with triciribine leads to a dose-dependent decrease in phosphorylated Akt (p-Akt) levels, while the total Akt protein levels often remain unchanged. spandidos-publications.comspandidos-publications.comresearchgate.net For example, in gastroenteropancreatic neuroendocrine tumor (GEP-NET) cells, triciribine dose-dependently decreased p-Akt levels. spandidos-publications.comresearchgate.net Similarly, in a human pancreatic adenocarcinoma cell line, triciribine significantly inhibited Akt phosphorylation at both Thr309 and Ser474. iiarjournals.org

Immunohistochemical analysis of tumor biopsies from patients in a phase I study showed modest decreases in tumor p-Akt following treatment with triciribine phosphate monohydrate. nih.govresearchgate.net In preclinical models, such as pancreatic cancer xenografts, the combination of triciribine and gemcitabine led to a significant decrease in p-Akt levels in the tumor tissue. plos.org Western blot analysis has also been used to show that triciribine can affect the expression and phosphorylation of other proteins downstream of Akt, such as cyclin D1, FoxO1, and those involved in apoptosis. spandidos-publications.commedchemexpress.com Furthermore, studies have used Western blotting to investigate the expression of proteins like ZNF217 and LDLR in response to triciribine treatment. nih.govnih.gov

| Technique | Target Protein(s) | Key Findings | Reference |

|---|---|---|---|

| Western Blotting | p-Akt (Thr308, Ser473), Total Akt | Dose-dependent decrease in p-Akt; total Akt levels often unchanged. | spandidos-publications.comspandidos-publications.comresearchgate.net |

| Immunohistochemistry | p-Akt | Modest decrease in p-Akt in tumor biopsies post-treatment. | nih.govresearchgate.net |

| Western Blotting | Cyclin D1 | Dose-dependent decrease in cyclin D1 levels. | spandidos-publications.com |

| Western Blotting | p-FoxO1 | Inhibition of insulin-induced FoxO1 phosphorylation. | medchemexpress.com |

| Western Blotting | LDLR | Increased LDLR expression. | nih.gov |

| Western Blotting | ZNF217 | Used to confirm high expression in relevant models. | nih.gov |

Genomic and Proteomic Approaches

Genomic analyses, particularly gene expression profiling, have been instrumental in elucidating the molecular mechanisms underlying the cellular response to triciribine. Microarray analysis performed on NB4 acute promyelocytic leukemia (APL) cells treated with triciribine revealed significant changes in the cellular transcriptome. nih.govplos.org In one study, treatment with 10 μM triciribine for 72 hours resulted in the upregulation of 348 genes and the downregulation of 83 genes by a factor of three-fold or more. nih.gov Pathway analysis of the upregulated genes using the DAVID (Database for Annotation, Visualization and Integrated Discovery) software highlighted the enrichment of pathways such as "hematopoietic cell lineage" and "cytokine-cytokine receptor interaction". nih.govplos.org

Real-Time Quantitative PCR (RT-qPCR) is frequently used to validate the findings from microarray studies and to quantify the expression of specific genes of interest. nih.gov Following the microarray analysis in NB4 cells, RT-qPCR confirmed the significant upregulation of several genes within the enriched pathways. nih.govlarvol.complos.org These validated genes are involved in critical cellular processes like hematopoietic development, signal transduction, and cell adhesion. nih.gov In other contexts, such as in human lung epithelial cells, qRT-PCR has been used to demonstrate that triciribine treatment can lead to the downregulation of Angiotensin-Converting Enzyme 2 (ACE2) messenger RNA levels. nih.gov

Table 1: Genes Upregulated by Triciribine Treatment in NB4 Cells (Verified by RT-qPCR)

| Gene Symbol | Full Name | Putative Function |

| IL1β | Interleukin 1 Beta | Inflammatory response, cell proliferation |

| CD3D | CD3d Molecule | T-cell receptor signaling |

| IL5RA | Interleukin 5 Receptor Subunit Alpha | Cytokine receptor, eosinophil differentiation |

| ITGA6 | Integrin Subunit Alpha 6 | Cell adhesion, signal transduction |

| CD44 | CD44 Molecule (Indian Blood Group) | Cell adhesion, migration |

| ITGA2B | Integrin Subunit Alpha 2b | Platelet aggregation, cell adhesion |

| CD37 | CD37 Molecule | Signal transduction in B-cells |

| CD9 | CD9 Molecule | Cell adhesion, migration, signal transduction |

| CSF2RA | Colony Stimulating Factor 2 Receptor Subunit Alpha | Cytokine receptor, hematopoietic cell growth |

| IL3RA | Interleukin 3 Receptor Subunit Alpha | Cytokine receptor, hematopoietic cell growth |

Source: Data compiled from studies on NB4 APL cells. nih.govlarvol.com

Proteomic methodologies, predominantly Western blotting, are essential for investigating the impact of triciribine phosphate on its direct target pathway, PI3K/Akt, and associated downstream signaling effectors. nih.govnih.gov As an inhibitor of Akt activation, triciribine prevents the phosphorylation of Akt at key residues required for its full activation. nih.gov Western blot analyses consistently demonstrate a dose-dependent dephosphorylation of Akt at Serine 473 in response to triciribine treatment in various cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL) and Waldenström macroglobulinemia. nih.govnih.gov

The inhibitory effect of triciribine propagates through the signaling cascade, affecting numerous downstream substrates of Akt. Studies have documented reduced phosphorylation levels of key proteins that regulate cell growth, proliferation, and survival. These include members of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, such as the S6 ribosomal protein (S6RP) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govoatext.com Additionally, triciribine treatment has been shown to decrease the phosphorylation of other Akt substrates like glycogen (B147801) synthase kinase 3 alpha/beta (GSK3α/β) and the pro-apoptotic protein BAD, consistent with the inhibition of the PI3K/Akt/mTOR survival pathway. nih.govoatext.com

Table 2: Key Downstream Effectors Modulated by Triciribine Phosphate

| Protein | Effect of Triciribine | Method of Analysis | Cell Context |

| p-Akt (Ser473) | Decreased phosphorylation | Western Blot | T-ALL, Breast Cancer, WM |

| p-mTORC1 targets | Decreased phosphorylation | Western Blot | T-ALL |

| p-S6 Ribosomal Protein | Decreased phosphorylation | Western Blot | WM, AML |

| p-GSK3α/β | Decreased phosphorylation | Western Blot | WM |

| p-BAD (S112) | Decreased phosphorylation | Western Blot | Advanced hematologic malignancies |

| p-ERK | Increased phosphorylation | Western Blot | NB4, HL-60 cells |

Source: Data compiled from multiple preclinical studies. plos.orgnih.govnih.govoatext.com Note: While primarily an Akt inhibitor, some studies report activation of the ERK pathway as a distinct effect of triciribine. plos.org

High-Throughput and Computational Methodologies

High-throughput screening (HTS) methodologies have been utilized to identify agents that modulate cellular pathways and to discover synergistic drug combinations involving triciribine phosphate. In one HTS designed to find novel vaccine adjuvants using human primary mononuclear cells, triciribine phosphate was initially identified as a highly efficacious hit in an AlphaLISA-based cytokine assay. nih.govbiorxiv.org However, follow-up quality assurance assays revealed that the compound was a false positive; triciribine itself was found to be luminescent, mimicking the acceptor bead signal in the assay and producing an artificial signal. nih.govbiorxiv.org

HTS platforms are also valuable for identifying synergistic interactions. The cytotoxic activity of triciribine in combination with other agents has been evaluated in various cancer cell lines. For instance, studies on pancreatic cancer cells combined triciribine with gemcitabine, using MTT assays to measure cell viability and computational software like CalcuSyn to analyze the data for synergism. iiarjournals.org This analysis yielded a combination index (CI) value of less than 1, indicating a synergistic effect in inhibiting cancer cell growth. iiarjournals.org Similarly, the combination of triciribine and the farnesyltransferase inhibitor tipifarnib was found to be highly synergistic in inhibiting the proliferation of human breast cancer cells. aacrjournals.org